Oxogestone phenpropionate
Description
Historical Trajectory and Context within Progestin Development
The development of oxogestone phenpropionate occurred during the 1960s and early 1970s, a period of intensive research into synthetic progestogens for contraceptive purposes. wikipedia.org It was investigated specifically for its potential as a long-acting, progestogen-only injectable contraceptive. wikipedia.orgwikipedia.org The goal was to provide a hormonal birth control option without the inclusion of an estrogen component. wikipedia.org
The historical context of this compound is rooted in the discovery that modifying the structure of progesterone (B1679170) could lead to more potent and orally active compounds. The synthesis of 19-norprogesterone (B1209251) in 1944, a progesterone analog lacking the C19 methyl group, was a significant milestone. wikipedia.org This discovery demonstrated that structural modifications could enhance progestogenic activity, paving the way for the development of a wide array of synthetic progestins, including the 19-nortestosterone derivatives that became central to the first generation of oral contraceptives. wikipedia.orgtaylorandfrancis.com this compound emerged from this wave of innovation as a derivative of 19-norprogesterone. wikipedia.org
Research into this compound for use as a monthly injectable contraceptive ultimately did not lead to its marketing. wikipedia.org Studies involving a once-a-month intramuscular injection regimen were associated with a high failure rate, which led to the discontinuation of its development for this purpose. wikipedia.org
Chemical Classification and Structural Context within Norprogesterone Derivatives
This compound is chemically classified as a progestin and a 19-norprogesterone derivative. wikipedia.org Its systematic IUPAC name is [(1R)-1-[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 3-phenylpropanoate. wikipedia.orgebi.ac.uk The compound is an ester, specifically the 20β-(3-phenylpropionate) ester of oxogestone (20β-hydroxy-19-norprogesterone). wikipedia.org Like its parent compound, oxogestone, it was never marketed. wikipedia.org
The core structure is derived from 19-norprogesterone, meaning it lacks the methyl group at the C19 position, a characteristic it shares with many other synthetic progestins. wikipedia.org This modification is known to significantly enhance progestogenic activity compared to progesterone itself. wikipedia.org Unlike progestins derived from 19-nortestosterone (such as norethindrone), which can possess androgenic effects, derivatives of 19-norprogesterone were explored to potentially offer a more specific progestogenic action. taylorandfrancis.comnih.gov The structure-activity relationship studies on 19-norprogesterone derivatives have shown that substitutions can significantly alter their biological activity profile. nih.gov
| Property | Data |
| Chemical Name | (20R)-3-Oxo-19-norpregn-4-en-20-yl 3-phenylpropanoate wikipedia.org |
| Synonyms | Xinogestone, Oxageston wikipedia.orgwikidata.org |
| Molecular Formula | C₂₉H₃₈O₃ wikidata.orgnih.gov |
| Molecular Weight | 434.61 g/mol nih.gov |
| Parent Compound | Oxogestone (20β-hydroxy-19-norprogesterone) wikipedia.org |
| Chemical Class | Progestin, 19-Norprogesterone derivative wikipedia.org |
Rationale for Continued Academic Inquiry into this compound
Despite its failure to reach the market, this compound remains a compound of academic interest for several reasons. Primarily, it serves as a case study in the development of long-acting injectable contraceptives and highlights the challenges in achieving optimal efficacy and cycle control with progestogen-only regimens. wikipedia.org
Furthermore, the study of this compound and its relatives contributes to the broader understanding of structure-activity relationships within the steroid field. nih.gov Research comparing the biological effects of progestins derived from progesterone, 19-norprogesterone, and 19-nortestosterone helps to elucidate how specific structural modifications influence receptor binding and biological response. taylorandfrancis.comnih.gov For instance, studies have investigated how the parent steroid structure (progesterone vs. testosterone) impacts the potential for estrogenic activity in these synthetic hormones. nih.gov Therefore, this compound is valuable in studies designed to regulate hormone levels and explore the nuanced effects of synthetic progestogens in various biological systems. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
16915-80-3 |
|---|---|
Molecular Formula |
C29H38O3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(1R)-1-[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] 3-phenylpropanoate |
InChI |
InChI=1S/C29H38O3/c1-19(32-28(31)15-8-20-6-4-3-5-7-20)26-13-14-27-25-11-9-21-18-22(30)10-12-23(21)24(25)16-17-29(26,27)2/h3-7,18-19,23-27H,8-17H2,1-2H3/t19-,23+,24-,25-,26-,27+,29-/m1/s1 |
InChI Key |
LHPBUFXEIOLURH-GQZONRFDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)OC(=O)CCC5=CC=CC=C5 |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)CCC5=CC=CC=C5 |
Synonyms |
20 beta-hydroxy-19-norpregn-4-en-3-one 20-(beta- phenyl)propionate oxogestone phenylpropionate |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Oxogestone Phenpropionate
Ligand-Receptor Binding Kinetics and Selectivity
As a progestin, the primary pharmacological target of oxogestone phenpropionate is the progesterone (B1679170) receptor (PR). nih.gov Progestins derived from 19-norprogesterone (B1209251) are recognized for their potent agonist activity at the PR. adooq.com The binding of a progestin to the PR induces a conformational change in the receptor, facilitating its dimerization and subsequent binding to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects characteristic of progesterone.
While specific binding affinity values (such as Ki or IC50) for this compound are not documented in available scientific literature, it is anticipated to be a high-affinity ligand for the PR, consistent with its classification as a potent progestin. The efficacy of this binding is expected to result in robust agonistic activity, initiating the downstream signaling pathways regulated by the PR.
Table 1: Progesterone Receptor Binding Affinity for Selected Progestins
| Compound | Relative Binding Affinity (RBA %) for PR |
|---|---|
| Progesterone | 100 |
| This compound | Data not available |
| Norethisterone | Data available, varies by study |
Note: This table is for illustrative purposes. Specific RBA values can vary depending on the experimental conditions.
The interaction of progestins with the androgen receptor (AR) is a critical determinant of their side-effect profile, particularly concerning androgenic effects. Some synthetic progestins, especially those derived from 19-nortestosterone, can exhibit significant cross-reactivity with the AR. nih.gov However, progestins derived from 19-norprogesterone are generally characterized by a more favorable selectivity profile, with reduced affinity for the AR. nih.govtaylorandfrancis.com
Specific data on the binding of this compound to the AR is not available. However, based on the general properties of 19-norprogesterone derivatives, it is hypothesized that this compound would exhibit low binding affinity for the androgen receptor. This would translate to minimal androgenic activity.
Table 2: Androgen Receptor Binding Affinity for Selected Progestins
| Compound | Relative Binding Affinity (RBA %) for AR |
|---|---|
| Dihydrotestosterone (DHT) | 100 |
| This compound | Data not available |
| Norethisterone | Data available, varies by study |
Note: This table is for illustrative purposes. Specific RBA values can vary depending on the experimental conditions.
Cross-reactivity with the glucocorticoid receptor (GR) can lead to undesirable glucocorticoid-related side effects. Some synthetic progestins have been shown to bind to the GR, though typically with lower affinity than endogenous glucocorticoids. nih.govnih.gov Progestins derived from 19-norprogesterone are generally reported to have low to negligible affinity for the GR. nih.gov
There is no specific data available on the binding affinity of this compound for the GR. It is presumed that, in line with other 19-norprogesterone derivatives, its interaction with the GR is minimal.
Table 3: Glucocorticoid Receptor Binding Affinity for Selected Progestins
| Compound | Relative Binding Affinity (RBA %) for GR |
|---|---|
| Dexamethasone | 100 |
| This compound | Data not available |
| Medroxyprogesterone (B1676146) Acetate (B1210297) | Data available, varies by study |
Note: This table is for illustrative purposes. Specific RBA values can vary depending on the experimental conditions.
The interaction of progestins with the mineralocorticoid receptor (MR) can influence fluid and electrolyte balance. The parent compound, 19-norprogesterone, has been shown to possess a high affinity for the MR and acts as a partial agonist, which can lead to mineralocorticoid effects such as sodium retention. nih.govnih.govnih.gov However, chemical modifications to the 19-norprogesterone structure can significantly reduce this affinity. nih.govnih.gov
Specific data on the binding affinity of oxogestone (20β-hydroxy-19-norprogesterone) or its phenpropionate ester for the MR is not available. The presence of the 20β-hydroxyl group may alter the interaction with the MR compared to 19-norprogesterone. Without experimental data, it is difficult to predict whether this compound would act as an agonist or antagonist at the MR, or if it would have any significant interaction at all.
Table 4: Mineralocorticoid Receptor Binding Affinity for Selected Steroids
| Compound | Relative Binding Affinity (RBA %) for MR (Rat Kidney) |
|---|---|
| Aldosterone | 100 |
| 19-Norprogesterone | 47 nih.gov |
| 17α-hydroxy-19-norprogesterone | 13 nih.gov |
Note: This table is for illustrative purposes and based on data from rat studies.
Interaction with the estrogen receptor (ER) is generally not a characteristic of progestins derived from 19-norprogesterone. nih.govnih.gov These compounds are typically devoid of estrogenic activity. In contrast, some progestins derived from 19-nortestosterone have been shown to possess some estrogenic potential. nih.gov
There is no available data to suggest that this compound binds to or activates the estrogen receptor. Therefore, it is expected to be devoid of any intrinsic estrogenic or anti-estrogenic activity.
Table 5: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA %) for ER |
|---|---|
| Estradiol | 100 |
Note: This table is for illustrative purposes.
Modulatory Effects on Intracellular Signaling Cascades
Upon binding to its cognate receptor, this compound would initiate a series of intracellular signaling events. The primary mechanism of action for progestins is the genomic pathway, which involves the regulation of gene transcription by the ligand-activated progesterone receptor. This process involves the recruitment of co-activators or co-repressors to the receptor-DNA complex, leading to changes in the expression of target genes.
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are mediated through membrane-bound progesterone receptors and can involve the activation of various intracellular signaling kinases, such as the mitogen-activated protein kinase (MAPK) pathway. However, there is no specific research available that details the modulatory effects of this compound on these or any other intracellular signaling cascades. Further investigation is required to elucidate the specific downstream molecular pathways affected by this compound.
Table 6: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oxogestone |
| 20β-hydroxy-19-norprogesterone |
| Progesterone |
| 19-norprogesterone |
| Norethisterone |
| Levonorgestrel |
| Dihydrotestosterone |
| Dexamethasone |
| Medroxyprogesterone Acetate |
| Aldosterone |
| 17α-hydroxy-19-norprogesterone |
Detailed Research on this compound's Specific Impact on Gene Regulation Remains Limited
Comprehensive analysis of available scientific literature reveals a significant gap in the understanding of the specific molecular and cellular pharmacology of this compound, particularly concerning its direct influence on gene transcription and protein expression. While this compound is classified as a progestin, a class of steroid hormones known to regulate gene expression, detailed research findings and data specific to this compound are not presently available in the public domain.
Progestins, in general, exert their effects by binding to and activating progesterone receptors (PRs). nih.govwikipedia.org These receptors are ligand-activated transcription factors that, upon binding with a progestin, can directly or indirectly influence the transcription of target genes. duke.edubohrium.com This regulation is a complex process that can involve the binding of the progesterone receptor to specific DNA sequences known as progesterone response elements (PREs), as well as interactions with other transcription factors and co-regulatory proteins. nih.govnih.gov The activation of these pathways ultimately leads to changes in the expression of proteins that mediate the physiological effects of the hormone.
The process of gene regulation by progestins can be multifaceted. For instance, the progesterone receptor can be subject to various post-translational modifications, such as phosphorylation, which can influence its ability to select and activate specific gene promoters. nih.gov Furthermore, the interaction of progesterone receptors with other signaling pathways, like those involving growth factors, can lead to a highly specific and context-dependent regulation of gene expression. nih.govnih.gov Research has also highlighted the importance of chromatin remodeling and interactions with other transcription factors, such as RUNX1, in mediating the transcriptional activity of the progesterone receptor in specific tissues. nih.gov
Despite this general understanding of progestin action, specific data detailing which genes are regulated by this compound, the extent of this regulation, and the resulting changes in protein expression are not documented in the available scientific literature. Consequently, data tables illustrating these specific molecular events for this compound cannot be generated at this time. Further research is required to elucidate the precise molecular and cellular pharmacology of this compound and its specific impact on gene transcription and protein expression.
Systemic Pharmacodynamics and Biological Activities in Preclinical Models
Endocrine and Reproductive System Modulation
Progestogens, including oxogestone phenpropionate, exert their primary effects by modulating the endocrine and reproductive systems. Their ability to suppress ovulation is a key mechanism for contraception. iiab.memarefa.org
As a progestin, this compound was investigated for its capacity to suppress ovulation. wikipedia.org Progestogens, in general, inhibit fertility by suppressing the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which is essential for ovulation to occur. iiab.menih.gov This antigonadotropic effect is a hallmark of progestin action. iiab.me While specific preclinical data on the direct effects of this compound on ovarian histology and follicular development are not extensively detailed in available literature, its development as a contraceptive implies that it demonstrated ovulation-suppressing activity in early studies. wikipedia.orgiiab.me The return of ovulation after discontinuing once-a-month injectable contraceptives, a class to which this compound belongs, has been a subject of review, indicating that its effects on ovarian function were considered reversible.
Progestogens play a crucial role in preparing the uterus for potential pregnancy and maintaining it. They induce secretory changes in the endometrium, the lining of the uterus, making it receptive to embryo implantation. nih.gov This transition to a receptive state, known as the "window of implantation," is a highly regulated process. nih.gov In the absence of pregnancy, the withdrawal of progesterone (B1679170) leads to the shedding of the endometrium (menstruation).
The effects of exogenous progestins like this compound mimic these natural actions. They can transform a proliferative endometrium (under the influence of estrogen) into a secretory one. Furthermore, continuous administration of progestins can lead to endometrial atrophy, a state where the lining becomes thin and inactive, which also contributes to contraceptive efficacy by creating an unfavorable environment for implantation. While specific preclinical studies detailing the endometrial response to this compound are scarce, its function as a progestin implies it would modulate the uterine lining in this manner. iiab.memedchemexpress.com
The reproductive system is regulated by the complex interplay of hormones within the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govnih.gov These gonadotropins, in turn, act on the gonads (ovaries) to stimulate follicular development and the production of sex steroids, including estrogen and progesterone. nih.gov
Progestogens like this compound exert negative feedback on the HPG axis. iiab.meuc.edu They act at the level of the hypothalamus to decrease the pulsatile release of GnRH and at the pituitary to blunt the response to GnRH. umich.eduksumsc.com This leads to a reduction in FSH and LH secretion, thereby suppressing ovarian steroidogenesis and preventing ovulation. iiab.meksumsc.com This central inhibitory action is a fundamental aspect of the contraceptive effect of progestational agents. iiab.me
Comparative Pharmacological Efficacy with Established Progestogens
| Progestogen Class | Parent Compound | Examples |
| 19-Norprogesterone (B1209251) Derivatives | 19-Norprogesterone | This compound , Nomegestrol (B1679828) acetate (B1210297), Nestorone |
| 17α-Hydroxyprogesterone Derivatives | 17α-Hydroxyprogesterone | Medroxyprogesterone (B1676146) acetate, Megestrol acetate |
| Testosterone Derivatives | Testosterone | Norethisterone, Levonorgestrel, Desogestrel |
Non-Reproductive Systemic Impacts
The effects of progestogens are not confined to the reproductive system. They can influence other physiological processes, including bone metabolism.
The impact of progestogen-only contraceptives on bone mineral density (BMD) has been a subject of considerable research, particularly concerning depot medroxyprogesterone acetate (DMPA). nih.gov Studies on DMPA have shown a potential for decreased BMD in users, although this effect appears to be reversible upon discontinuation. nih.gov
Some progestins are listed as potential agents for treating conditions related to bone loss, suggesting a complex and not fully understood role in bone metabolism. google.comgoogleapis.comgoogleapis.comgoogleapis.com Progestins can be included as anti-resorptive agents, which act to inhibit the breakdown of bone tissue. google.com The mechanism involves the inhibition of osteoclastic bone resorption. google.com While specific preclinical data on the effects of this compound on bone metabolism and density are not available, its classification as a progestin warrants consideration of its potential impact on bone health, a factor that is critically evaluated for all hormonal contraceptives. nih.goviiab.me
Cardiovascular Systemic Effects
There is a notable absence of specific preclinical research detailing the cardiovascular effects of this compound. While the cardiovascular effects of various progestins used in hormonal therapies have been a subject of study, with some showing the potential to modulate lipid profiles or blood pressure, specific data for this compound is not available in the reviewed sources. nih.govnih.goviiab.me General studies on progestins indicate that their cardiovascular effects can vary significantly based on their chemical structure and interaction with other steroid receptors. nih.govnih.gov However, without dedicated studies on this compound, no definitive statements can be made about its specific impact on the cardiovascular system in preclinical models.
Table 1: Preclinical Cardiovascular Effects of this compound
| Parameter | Species | Study Design | Findings |
| Data not available | - | - | - |
A comprehensive search of scientific literature did not yield specific preclinical data on the cardiovascular effects of this compound.
Central Nervous System Influences
Similarly, there is a scarcity of specific preclinical data on the influences of this compound on the central nervous system (CNS). Progestins as a class are known to have various effects on the CNS, including neuroprotective and behavioral effects, often mediated through progesterone receptors in the brain. scispace.com However, the specific actions of this compound within the CNS have not been documented in the available preclinical literature. Research on other progestins has explored their impact on mood, cognition, and nerve cell function, but these findings cannot be directly extrapolated to this compound without specific investigation. scispace.com
Table 2: Preclinical Central Nervous System Influences of this compound
| Parameter | Species | Study Design | Findings |
| Data not available | - | - | - |
A comprehensive search of scientific literature did not yield specific preclinical data on the central nervous system influences of this compound.
Pharmacokinetics and Biotransformation of Oxogestone Phenpropionate
Absorption and Distribution Profiles
Following intramuscular injection, oxogestone phenpropionate, formulated in an oil solution, is expected to form a depot at the site of injection. wikipedia.orgiiab.me This depot allows for a slow and sustained release of the compound into the systemic circulation. The esterification of the parent steroid, oxogestone, with phenpropionic acid increases its lipophilicity, which contributes to its prolonged retention in the oily vehicle and slow absorption into the bloodstream. wikipedia.org This mechanism is characteristic of long-acting injectable steroid hormones, which are designed to provide therapeutic effects over an extended period, thereby reducing the frequency of administration. nih.gov
Once absorbed into the circulation, this compound would be distributed throughout the body. Like other steroid hormones, it would likely bind to plasma proteins, primarily albumin, with little to no binding to sex hormone-binding globulin (SHBG). pfizermedical.com The extent of protein binding influences the volume of distribution and the concentration of the free, pharmacologically active drug. The distribution to target tissues, such as the endometrium, is crucial for its progestational effects. Due to the lack of specific studies on this compound, detailed parameters such as its volume of distribution and tissue-specific concentrations remain uncharacterized.
Metabolic Pathways and Metabolite Identification
The metabolism of this compound is presumed to follow a two-stage process: initial hydrolysis of the ester bond followed by the metabolic transformation of the active steroid, oxogestone.
Enzymatic Biotransformation Processes
The primary and essential step in the biotransformation of this compound is the enzymatic hydrolysis of the phenpropionate ester. This reaction is catalyzed by non-specific esterases present in the blood and various tissues, most notably the liver. inchem.orgresearchgate.net This hydrolysis releases the active progestogen, oxogestone, and phenylpropionic acid. The rate of this hydrolysis is a key determinant of the duration of action of the drug. Slower hydrolysis leads to a more sustained release of the active steroid and a longer therapeutic effect.
Following the release of oxogestone, it would undergo further metabolism, primarily in the liver. As a 19-norprogesterone (B1209251) derivative, its metabolic pathways are expected to be similar to other compounds in this class. wikipedia.org These transformations are typically mediated by cytochrome P450 (CYP) enzymes and various reductases. pfizermedical.comwikipedia.org
Table 1: General Enzymatic Processes in Progestin Metabolism
| Enzyme Family | General Function in Steroid Metabolism | Potential Role in Oxogestone Metabolism |
| Esterases | Hydrolysis of ester bonds | Cleavage of phenpropionate ester from oxogestone |
| Cytochrome P450 (CYP) Enzymes | Hydroxylation at various positions on the steroid nucleus | Hydroxylation of the oxogestone molecule |
| Reductases (e.g., 5α- and 5β-reductases) | Reduction of double bonds | Reduction of the Δ4-double bond in the A-ring |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of keto and hydroxyl groups | Oxidation or reduction of hydroxyl groups |
Note: This table is based on the general metabolism of progestins and is not specific to this compound due to a lack of available data.
Identification of Primary and Secondary Metabolites
Specific metabolites of this compound have not been reported in the scientific literature. However, based on the metabolism of related 19-norprogesterone and 19-nortestosterone derivatives, several metabolic products can be predicted. researchgate.netnih.gov
The primary metabolite is the active compound, oxogestone (20β-hydroxy-19-norprogesterone), formed after the hydrolysis of the phenpropionate ester. Phenylpropionic acid is the other initial product.
Subsequent metabolism of oxogestone would likely involve:
Hydroxylation: Introduction of one or more hydroxyl groups onto the steroid nucleus, a common metabolic pathway for steroids mediated by CYP enzymes. pfizermedical.com
Reduction: The double bond in the A-ring of the steroid is likely to be reduced, leading to the formation of tetrahydro metabolites. wikipedia.org
Conjugation: The hydroxylated and reduced metabolites are expected to be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. pfizermedical.com
Without experimental data, the exact structures and proportions of these potential metabolites remain speculative.
Excretion Mechanisms and Routes
The excretion of this compound and its metabolites is presumed to occur primarily through the kidneys into the urine, with a smaller fraction eliminated through the bile into the feces. pfizermedical.comgoogle.com Following conjugation in the liver, the water-soluble glucuronide and sulfate metabolites are readily filtered by the kidneys. pfizermedical.com The rate of excretion would be influenced by the rate of metabolism and the physicochemical properties of the metabolites. Due to the long-acting nature of the injectable formulation, the elimination of the drug and its metabolites from the body would be prolonged.
Pharmacokinetic Modeling and Simulation
There are no published studies on the pharmacokinetic modeling and simulation of this compound. Such studies would require detailed experimental data on its absorption, distribution, metabolism, and excretion, which are not currently available. Pharmacokinetic models for other long-acting injectable progestins, such as medroxyprogesterone (B1676146) acetate (B1210297), have been developed to predict plasma concentrations over time and to optimize dosing regimens. hres.ca These models often incorporate a slow, first-order absorption from the injection site depot, distribution into one or more compartments, and first-order elimination. A similar modeling approach could theoretically be applied to this compound if the necessary data were to be collected.
Toxicological Profiles and Safety Assessments in Research
Preclinical Toxicology Studies
Comprehensive preclinical toxicology data for oxogestone phenpropionate are not extensively available in publicly accessible literature, a common situation for compounds developed in the 1960s and 1970s that did not proceed to market. However, the toxicological evaluation of a synthetic progestin like this compound would have followed a standard battery of tests to characterize its safety profile before human trials. These studies are designed to identify potential target organs for toxicity, establish a safe starting dose for clinical studies, and understand the compound's effects on physiological systems.
General organ system toxicity studies are fundamental in preclinical safety assessment. These studies involve administering the test compound to animal models, typically rodents and a non-rodent species, for varying durations to identify any adverse effects on major organs and physiological systems. For a compound like this compound, these studies would have assessed its impact on the liver, kidneys, heart, and other vital organs.
As a 19-norprogesterone (B1209251) derivative, the toxicological profile of this compound would be anticipated to be broadly similar to other compounds in its class. For instance, preclinical studies on other 19-norprogesterone derivatives, such as nomegestrol (B1679828) acetate (B1210297), have shown them to be selective progestogens. nih.govresearchgate.net These studies often reveal modest anti-androgenic activity and a lack of significant effects on lipid or carbohydrate metabolism in animal models. nih.govresearchgate.net It is plausible that preclinical evaluations of this compound would have sought to confirm a similar level of progestational selectivity and the absence of off-target hormonal activities (e.g., androgenic, estrogenic, or glucocorticoid effects).
The following table illustrates the typical parameters evaluated in general organ system toxicity studies for a synthetic progestin.
| Parameter Evaluated | Description of Assessment | Potential Findings for a Progestin |
| Clinical Observations | Daily monitoring of animal health, behavior, and appearance. | Changes in body weight, food consumption, or signs of hormonal effects. |
| Hematology | Analysis of blood components (red blood cells, white blood cells, platelets). | Potential for anemia or effects on immune cells. |
| Clinical Chemistry | Measurement of blood enzymes and metabolites to assess organ function. | Evaluation of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine). |
| Gross Pathology | Macroscopic examination of organs and tissues at necropsy. | Changes in the size, weight, or appearance of reproductive and other organs. |
| Histopathology | Microscopic examination of stained tissue sections from all major organs. | Cellular changes in target organs, such as the uterus, ovaries, and liver. |
For a compound developed as a contraceptive, reproductive and developmental toxicology studies are of paramount importance. These assessments investigate the potential effects of the substance on fertility, pregnancy, and the development of offspring.
Studies would have been conducted in animal models to evaluate the full spectrum of reproductive endpoints, from gamete function to postnatal development. This would include examining the effects on the estrous cycle, fertility in both males and females, and the potential for teratogenicity (birth defects). Given that this compound is a progestin, a key area of investigation would have been its potent anti-gonadotropic activity, which is the mechanism for inhibiting ovulation.
The table below outlines the standard segments of reproductive and developmental toxicology testing.
| Study Type | Purpose | Key Endpoints |
| Fertility and Early Embryonic Development (Segment I) | To assess effects on male and female reproductive function and conception. | Mating behavior, fertility rates, implantation success, and early embryonic viability. |
| Embryo-Fetal Development (Segment II) | To evaluate the potential for birth defects (teratogenicity). | Fetal viability, growth, and the presence of external, visceral, and skeletal abnormalities. |
| Prenatal and Postnatal Development (Segment III) | To assess effects on late fetal development, birth, and offspring viability and growth. | Parturition, lactation, and postnatal survival, growth, and development of the F1 generation. |
Genotoxicity and mutagenicity assays are conducted to determine if a chemical compound can damage genetic material (DNA), potentially leading to mutations or cancer. A standard battery of in vitro and in vivo tests is typically employed to assess these risks. For a hormonal agent like this compound, these tests would be crucial to rule out long-term carcinogenic potential.
The evaluation would likely have included an assessment of gene mutations, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity).
The following table summarizes the common assays used in genotoxicity testing.
| Assay Type | Endpoint Measured | Description |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutation | Uses bacteria to test for a substance's ability to cause mutations in the DNA of the test organism. |
| In Vitro Chromosomal Aberration Test | Chromosomal damage (clastogenicity and aneugenicity) | Mammalian cells are exposed to the test substance to see if it causes changes in chromosome structure or number. |
| In Vivo Micronucleus Test | Chromosomal damage | Rodents are treated with the substance, and their bone marrow cells are examined for micronuclei, which are fragments of chromosomes left behind after cell division. |
Clinical Safety Investigations (Historical Context)
Specific adverse event profiles from the early clinical trials of this compound are not well-documented in available scientific literature. However, as a progestogen-only injectable contraceptive, its side effect profile would likely have been comparable to other progestins of that era.
Common adverse effects associated with progestogen-only contraceptives include:
Irregular menstrual bleeding (the most common side effect) nih.govmsdmanuals.com
Headaches msdmanuals.combetterhealth.vic.gov.au
Breast tenderness betterhealth.vic.gov.aunhsinform.scot
Mood changes betterhealth.vic.gov.aunhsinform.scot
Changes in body weight medlineplus.gov
These effects are generally related to the hormonal action of the progestin. It is important to note that without specific clinical trial data for this compound, this profile is based on the class effects of progestogen-only contraceptives.
The clinical development of this compound was discontinued, and it was never marketed. The primary reason cited for the cessation of its development was not related to safety concerns but rather to a high failure rate in clinical trials. When administered at a dose of 50 to 75 mg once a month via intramuscular injection, it was associated with an unacceptable number of pregnancies. This lack of efficacy at the studied regimen was the principal factor that prevented its further development as a hormonal contraceptive. There is no readily available evidence to suggest that significant or unexpected safety issues were the reason for its discontinuation.
Drug Interactions and Combination Therapies Research
Pharmacokinetic Interactions with Concomitant Medications
The metabolism of progestins, including likely pathways for oxogestone phenpropionate, is significantly influenced by the activity of hepatic enzymes, particularly the cytochrome P450 (CYP) system. Co-administration of drugs that induce or inhibit these enzymes can alter the plasma concentrations of progestins, potentially affecting their efficacy and safety.
Enzyme Inducers: Medications that induce CYP enzymes can accelerate the metabolism of progestins, leading to decreased plasma concentrations and potentially reduced therapeutic effect.
Enzyme Inhibitors: Conversely, drugs that inhibit CYP enzymes can slow the metabolism of progestins, resulting in increased plasma concentrations and a potential for heightened effects.
Interactive Data Table: Potential Pharmacokinetic Interactions with Progestins
| Interacting Drug Class | Specific Examples | Potential Effect on Progestin Levels |
| Anticonvulsants | Carbamazepine, Phenytoin, Phenobarbital | Decrease |
| Antibiotics (Rifamycins) | Rifampicin | Decrease |
| Antifungals (Azoles) | Ketoconazole, Itraconazole | Increase |
| Protease Inhibitors | Ritonavir | Variable (Increase or Decrease) |
| Herbal Supplements | St. John's Wort | Decrease |
Rationales for Co-administration in Experimental Settings
The understanding of receptor cross-talk provides a strong rationale for the investigation of progestin-based combination therapies, particularly in oncology.
Enhancing Therapeutic Efficacy in Cancer: In hormone-receptor-positive breast and endometrial cancers, progestins have been studied in combination with other endocrine therapies. nih.govkucancercenter.org For instance, combining a progestin with an anti-estrogen like tamoxifen (B1202) has been explored to achieve a more complete blockade of hormone-driven cancer cell proliferation. ludwigcancerresearch.org The rationale is that by targeting both the ER and PR signaling pathways, it may be possible to overcome resistance to single-agent endocrine therapy. kucancercenter.orgmdpi.com
Overcoming Drug Resistance: Progestins are also being investigated for their potential to sensitize cancer cells to chemotherapy. researchgate.net Some progestins have been shown to modulate the expression of drug transporters and signaling pathways involved in cell survival, which could potentially reverse resistance to cytotoxic agents. researchgate.net
Synthetic Chemistry, Structural Analogue Development, and Structure Activity Relationships
Established Synthetic Routes and Chemical Modifications
The synthesis of oxogestone phenpropionate originates from the foundational molecule, 19-norprogesterone (B1209251). The established synthetic pathway primarily involves two key transformations: the introduction of a hydroxyl group at the C20 position and the subsequent esterification of this hydroxyl group with 3-phenylpropionic acid.
The initial and crucial step is the stereoselective reduction of the 20-keto group of a suitable 19-norprogesterone precursor to yield the 20β-hydroxy derivative, oxogestone. This reduction is a critical process that dictates the stereochemistry at the C20 position, which is essential for the compound's biological activity. Various reducing agents and reaction conditions can be employed to achieve the desired 20β-epimer with high selectivity.
Following the successful synthesis of oxogestone (20β-hydroxy-19-norprogesterone), the final step is the esterification of the 20β-hydroxyl group. This is typically achieved by reacting oxogestone with 3-phenylpropionate (B1229125) anhydride (B1165640) or 3-phenylpropionyl chloride in the presence of a suitable base or catalyst. This esterification serves to modify the pharmacokinetic profile of the parent compound, often leading to a more prolonged duration of action.
Chemical modifications of the core 19-norprogesterone scaffold have been extensively explored to understand and modulate its progestational and androgenic activities. Key modifications include:
Substitution at C17: The nature of the substituent at the C17α position significantly influences hormonal activity. For instance, the introduction of a 17α-hydroxyl group can dramatically decrease both receptor affinity and progestational activity. However, subsequent acetylation of this hydroxyl group can restore and even enhance activity. nih.gov
Modifications at C6: The introduction of a methyl group or the creation of a double bond at the C6 position can alter the conformation of the steroid and impact its interaction with the progesterone (B1679170) receptor.
Alterations in the A and B rings: Modifications such as the introduction of unsaturation in the B or C rings have been shown to increase progestational activity. uomustansiriyah.edu.iq
These modifications highlight the sensitivity of the steroid nucleus to structural changes and provide a basis for the rational design of new analogues with improved therapeutic profiles.
Design and Synthesis of this compound Analogues
The design of this compound analogues has been driven by the goal of enhancing receptor selectivity and optimizing efficacy. The synthetic strategies for these analogues generally follow the principles established for the parent compound, involving the modification of a 19-norprogesterone backbone followed by the introduction of the 20β-hydroxy-phenpropionate side chain.
The primary points of modification for generating analogues include:
Variation of the Ester Moiety: A key strategy involves replacing the phenpropionate group with other carboxylic acid esters. This allows for a systematic investigation of how the size, shape, and electronic properties of the ester affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the progesterone receptor.
Stereochemical Variations: The stereochemistry at various chiral centers, particularly at C20, is a critical determinant of biological activity. The synthesis of diastereomers and epimers allows for a detailed exploration of the spatial requirements of the progesterone receptor.
The synthesis of these analogues requires multi-step reaction sequences, often beginning with commercially available steroid starting materials. The key synthetic challenges lie in achieving high stereoselectivity in the reduction of the 20-keto group and in the efficient and clean esterification of the resulting hydroxyl group.
Elucidation of Structure-Activity Relationships for Receptor Selectivity and Efficacy
The structure-activity relationship (SAR) of this compound and its analogues provides crucial insights into the molecular features required for potent and selective progestational activity. These studies involve comparing the biological activities of a series of structurally related compounds to identify the key chemical determinants of their function.
Key SAR Findings for 19-Norprogesterone Derivatives:
| Modification | Effect on Progestational Activity | Effect on Androgenic Activity | Receptor Binding Affinity (Progesterone Receptor) |
| Removal of C19-methyl group | Increased | Variable | Increased |
| 20β-Hydroxylation | Maintained or slightly decreased | Generally decreased | Maintained |
| Esterification of 20β-hydroxyl | Prolonged duration of action | Generally decreased | Variable, depends on ester |
| 17α-Hydroxylation | Decreased | Decreased | Decreased |
| 17α-Acetylation | Increased | Variable | Increased |
| Unsaturation in Ring B/C | Increased | Variable | Increased |
This table is a generalized representation based on SAR studies of the broader class of 19-norprogesterone derivatives.
The phenpropionate ester at the 20β position of oxogestone is believed to play a significant role in its pharmacokinetic profile, contributing to its suitability for depot injection. The lipophilic nature of the ester can enhance its absorption from the injection site and slow its metabolic clearance.
The selectivity of progestins for the progesterone receptor over other steroid receptors, such as the androgen receptor, is a critical factor in their therapeutic utility. SAR studies have shown that modifications to the 19-norprogesterone backbone can significantly impact this selectivity. For instance, certain substitutions can reduce androgenic side effects while maintaining potent progestational activity. The 20β-hydroxy group in oxogestone and its esters generally contributes to a lower androgenic profile compared to some other synthetic progestins. uomustansiriyah.edu.iq
The efficacy of this compound analogues is ultimately determined by a combination of their receptor binding affinity, their intrinsic activity at the receptor (i.e., whether they act as full agonists, partial agonists, or antagonists), and their pharmacokinetic properties. The elucidation of these complex relationships through systematic analogue synthesis and biological testing is an ongoing effort in the field of medicinal chemistry, aiming to develop next-generation progestins with superior therapeutic profiles.
Emerging Research Perspectives and Future Directions for Oxogestone Phenpropionate
Re-evaluation in Modern Endocrine and Reproductive Medicine
The re-evaluation of older synthetic steroids like Oxogestone Phenpropionate is warranted in the context of our expanded knowledge of progesterone (B1679170) receptor (PR) signaling. nih.gov Progesterone's effects are mediated by nuclear, membrane, and mitochondrial PRs, leading to a wide array of cellular responses. mdpi.comnih.gov The classical genomic pathway involves the binding of the progestin to nuclear receptors, which then regulate gene expression. mdpi.com However, non-genomic pathways, involving rapid signaling cascades through membrane-bound receptors, are also crucial. nih.govfrontiersin.orgoup.com
The diverse actions of progestins are also influenced by their metabolism and the specific signaling pathways they activate. mdpi.commdpi.com Understanding the unique interaction of this compound with these various receptors and pathways is a key area for future investigation. Its structural relationship to 19-norprogesterone (B1209251) suggests it may have distinct properties compared to other classes of progestins. oncotarget.commdpi.comkup.at A thorough characterization of its receptor binding affinity, downstream signaling, and metabolic profile using modern techniques could uncover previously overlooked therapeutic potential.
Novel Therapeutic Applications Beyond Contraception
The historical focus on the contraceptive effects of this compound has left its potential in other therapeutic areas largely unexplored. Emerging research into the broader roles of progestins suggests several promising avenues for investigation.
Application in Bone Health Research
While some progestins, like depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA), have been associated with decreased bone mineral density (BMD), others, particularly 19-norprogestins, have shown potential benefits for bone health. nih.govbioscientifica.comcochrane.org Systematic reviews and meta-analyses of hormonal contraceptive use have highlighted the variable effects of different progestins on bone metabolism. cochrane.orgnih.govmdpi.com
Studies on other 19-norprogesterone derivatives have indicated that they may prevent bone loss and even increase bone density. bioscientifica.com The mechanism for this is thought to be mediated by their non-phenolic reduced metabolites, which can exert estrogen-like effects on bone cells. nih.gov Research has shown that these metabolites can stimulate osteoblast proliferation and differentiation. nih.gov Given that this compound is a 19-norprogesterone derivative, it is plausible that it or its metabolites could have a positive impact on bone health. wikipedia.orgiiab.mewikipedia.org Future research should investigate the effects of this compound on bone cell function and bone mineral density in preclinical models.
Table 1: Effects of Different Progestin Types on Bone Mineral Density (BMD)
| Progestin Type | General Effect on BMD | Reference |
| Depot Medroxyprogesterone Acetate (DMPA) | Decreased | nih.govcochrane.org |
| 19-Norprogestins | Potential for Prevention of Bone Loss/Increase in BMD | bioscientifica.com |
| Combined Oral Contraceptives (various progestins) | Generally do not negatively affect BMD | cochrane.org |
This table provides a general overview based on available literature and the effects can vary based on the specific progestin, dosage, and patient population.
Potential in Anti-inflammatory or Immunomodulatory Contexts
Progesterone and various synthetic progestins are known to possess anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.net They can influence the production of cytokines, with some studies showing a reduction in pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.commdpi.com The mechanisms behind these effects are complex and can involve both genomic and non-genomic pathways, as well as interactions with various steroid receptors. nih.govmdpi.com
The anti-inflammatory potential of progestins is being explored in conditions such as endometriosis. mdpi.com Given that this compound is a synthetic progestin, it is conceivable that it may also exhibit anti-inflammatory or immunomodulatory activity. medchemexpress.eugoogle.com Research is needed to characterize its effects on immune cell function and cytokine profiles to determine its potential for therapeutic use in inflammatory and autoimmune conditions.
Exploration in Cancer Research Models
The role of progestins in cancer is complex and context-dependent. While the addition of certain progestins to estrogen replacement therapy has been associated with an increased risk of breast cancer, other progestins are used in the treatment of endometrial and breast cancers. nih.govnih.govoup.comscispace.com Progesterone itself has been shown to have anti-tumor effects in some preclinical models of adrenocortical carcinoma by reducing cell invasion and metastasis. mdpi.com
The variable effects of different progestins on cancer cells underscore the importance of studying each compound individually. nih.gov As a 19-norprogesterone derivative, the effects of this compound in cancer models are unknown. wikipedia.orgiiab.mewikipedia.org Future studies could explore its impact on the proliferation, apoptosis, and invasion of various cancer cell lines, particularly those expressing progesterone receptors. Such research could identify potential applications in oncology or clarify any potential risks.
Natural Occurrence and Phytochemical Research
This compound is a synthetically derived compound and is not known to occur naturally. wikipedia.orgiiab.mewikipedia.org Therefore, phytochemical research is not applicable to this specific compound. Its origins lie in the chemical modification of the 19-norprogesterone backbone. oncotarget.commdpi.com
Advanced Analytical and Omics Approaches in this compound Research
Modern analytical techniques and "omics" technologies offer powerful tools to revisit and characterize this compound in unprecedented detail.
Advanced analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are now standard for the detection and quantification of synthetic steroids. nih.govresearchgate.netfrontiersin.orgtandfonline.commdpi.com These techniques could be employed to accurately determine the pharmacokinetic profile of this compound and identify its metabolites.
Furthermore, the application of omics technologies could provide a holistic view of its biological effects:
Metabolomics can be used to profile the metabolic changes induced by this compound in target cells or organisms, offering insights into its mechanisms of action. nih.govnih.govresearchgate.net
Proteomics can identify the proteins that interact with this compound and characterize changes in protein expression and post-translational modifications, which are crucial for understanding its signaling pathways. biorxiv.orgnih.govresearchgate.netmdpi.com
Transcriptomics can reveal the genes that are regulated by this compound, providing a comprehensive picture of its impact on gene expression.
By integrating these advanced analytical and omics approaches, researchers can build a detailed molecular and cellular profile of this compound, which is essential for identifying its potential for new therapeutic applications.
Translational Research Challenges and Opportunities for this compound
This compound (OPP), also known as xinogestone, is a synthetic progestin that emerged from research in the 1960s and early 1970s. wikipedia.org Developed as a potential long-acting, progestogen-only injectable contraceptive, it was ultimately never marketed. wikipedia.orgncats.io The journey of this compound from laboratory development to its discontinuation highlights several key translational research challenges that impeded its clinical application. However, a review of its properties and the evolution of steroid chemistry also suggests potential, albeit speculative, future opportunities.
The primary mechanism of action for progestogen-only injectable contraceptives like this compound is the introduction of a sufficient amount of progestogen to suppress the natural hormonal cycle, thereby preventing ovulation. wikipedia.org This is achieved by signaling the body to halt its own production of hormones that regulate menstruation and ovulation. wikipedia.org this compound is the 20β-(3-phenylpropionate) ester of oxogestone, a derivative of 19-norprogesterone. wikipedia.org
The principal translational failure of this compound was its high failure rate as a contraceptive at the dosages studied. wikipedia.org Research conducted in the 1970s involving monthly intramuscular injections of 50 to 75 mg did not provide reliable contraceptive efficacy, leading to the cessation of its development. wikipedia.org This efficacy issue represents a significant hurdle in translating a promising compound from preclinical models to effective clinical use. The challenge lies in establishing a dosage and formulation that can maintain a consistent and effective therapeutic window over a prolonged period.
Despite its initial failure, the landscape of progestin applications has broadened, hinting at potential new avenues for research. Progestins are now investigated for roles in therapies for conditions beyond contraception, including endometriosis, uterine fibroids, and certain types of cancer. medchemexpress.comgoogle.comgoogle.com this compound is mentioned in patents related to the treatment of osteoporosis and cancer, often as part of a larger class of progestational agents. google.comgoogle.comgoogleapis.com Translating the compound for these new indications would require surmounting several obstacles:
Re-evaluation of Mechanism of Action: Research would be needed to determine if its progestogenic activity is suitable for these new therapeutic targets and to explore any unique signaling pathways it might modulate.
Formulation and Delivery: The original formulation challenges would need to be revisited. Modern drug delivery technologies could potentially offer better control over its release profile, possibly improving efficacy and consistency.
Preclinical and Clinical Validation: Extensive new preclinical studies would be necessary to establish efficacy and safety in models of these diseases, followed by carefully designed clinical trials.
The opportunity for this compound, therefore, lies in a potential re-examination of its properties in the context of modern pharmacology and unmet medical needs. Its history serves as a critical case study in the difficulties of translating hormonal therapies, where achieving a precise and sustained physiological effect is paramount.
Table of Key Properties for this compound
| Property | Details |
|---|---|
| Chemical Name | 20β-hydroxy-19-norprogesterone 20β-(3-phenylpropionate) |
| Synonyms | Xinogestone, Oxageston |
| Drug Class | Progestin; Progestogen ester |
| Parent Compound | Oxogestone |
| Initial Investigated Use | Monthly progestogen-only injectable contraceptive |
| Historical Dosing Regimen | 50 to 75 mg via intramuscular injection once a month |
| Development Status | Never marketed |
| Primary Reason for Discontinuation | High failure rate in clinical studies |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of Oxogestone phenpropionate in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly employed, following USP guidelines. The method involves comparing retention times and peak areas against USP reference standards (e.g., USP Nandrolone RS). Validation parameters include linearity (1–50 µg/mL), precision (RSD <2%), and recovery rates (90–110%) . For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are used to verify ester linkages and the 17β-hydroxyl group .
Q. Which in vitro models are suitable for assessing the androgenic activity of this compound?
- Methodological Answer : Androgen receptor (AR) transactivation assays in HEK293 cells transfected with AR plasmids and luciferase reporters are standard. Dose-response curves (0.1–100 nM) are generated to calculate EC50 values. Co-treatment with AR antagonists (e.g., flutamide) confirms specificity. Parallel testing in AR-negative cell lines controls for off-target effects .
Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?
- Methodological Answer : Detailed synthesis protocols should include reaction conditions (e.g., esterification of 19-nortestosterone with phenylpropionic acid under anhydrous conditions at 60°C for 12 hours). Purity must be verified via melting point analysis (152–154°C) and thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3). Full characterization data (NMR, HPLC) must be archived in supplementary materials .
Advanced Research Questions
Q. What experimental designs mitigate confounding variables in longitudinal studies on this compound’s effects on bone density?
- Methodological Answer : Randomized controlled trials (RCTs) with stratified sampling based on baseline bone mineral density (BMD) are critical. Use dual-energy X-ray absorptiometry (DXA) scans at 0, 6, and 12 months. Covariates (age, BMI, hormonal status) should be included in mixed-effects models. Placebo-controlled groups and blinded assessments reduce bias .
Q. How should researchers address contradictions in pharmacokinetic data across species for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., cytochrome P450 activity in rodents vs. humans). Validate models using in vitro hepatocyte clearance assays and in vivo plasma concentration-time profiles. Bayesian statistical methods can reconcile discrepancies by weighting data quality and sample size .
Q. What strategies optimize dose-response studies for this compound in heterogeneous populations (e.g., postmenopausal women vs. Turner syndrome patients)?
- Methodological Answer : Adaptive trial designs allow dose adjustments based on interim efficacy/safety analyses. Subgroup analyses should predefine covariates (e.g., estrogen levels, genetic markers). Use non-linear regression (e.g., Emax models) to estimate potency (EC50) and maximal effect (Emax) within subgroups. Power calculations (α=0.05, β=0.2) ensure adequate sample sizes .
Q. How can metabolomic profiling resolve off-target effects of this compound in preclinical models?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) metabolomics on serum/tissue samples identifies differential metabolites (e.g., altered lipid profiles). Pathway enrichment analysis (via KEGG or Reactome) highlights perturbed biological processes. Co-administration with metabolic inhibitors (e.g., ketoconazole for CYP3A4) isolates enzyme-specific effects .
Guidelines for Data Reporting and Replication
- Data Transparency : Raw chromatograms, NMR spectra, and statistical scripts must be archived in repositories like Figshare or Zenodo, with DOIs cited in publications .
- Ethical Compliance : For human studies, include IRB approval numbers and informed consent documentation. Animal studies must follow ARRIVE guidelines .
- Conflict Resolution : Use sensitivity analyses to test robustness of conclusions against outliers or missing data. Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
